

The Impact of FHD-609 on Downstream Gene Expression: A Technical Overview

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Compound of Interest

Compound Name: FHD-609

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Executive Summary

FHD-609 is a potent and selective heterobifunctional degrader of the Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex. By inducing the degradation of BRD9, **FHD-609** disrupts critical gene expression programs that drive the proliferation of certain cancers, particularly synovial sarcoma and specific subtypes of acute myeloid leukemia (AML). This document provides an in-depth technical guide on the core impact of **FHD-609** on downstream gene expression, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Introduction to FHD-609 and its Mechanism of Action

FHD-609 is a proteolysis-targeting chimera (PROTAC) that selectively targets BRD9 for ubiquitination and subsequent degradation by the proteasome. BRD9, through its bromodomain, recognizes acetylated lysine residues on histones, thereby recruiting the ncBAF complex to specific genomic loci to modulate chromatin structure and gene transcription. In certain malignancies, such as synovial sarcoma characterized by the SS18-SSX fusion oncoprotein, and in some AML subtypes, cancer cells exhibit a strong dependency on BRD9 for their survival and proliferation.

The degradation of BRD9 by **FHD-609** leads to the eviction of the ncBAF complex from chromatin, resulting in significant alterations in the transcriptional landscape. This targeted protein degradation has been shown to downregulate key oncogenic gene sets, offering a promising therapeutic strategy.

Impact on Downstream Gene Expression

Extensive analysis of preclinical models and patient-derived samples from clinical trials has demonstrated that **FHD-609**-mediated degradation of BRD9 leads to a significant downregulation of genes associated with cancer cell proliferation and oncogenic growth.

Gene Set Enrichment Analysis (GSEA) in Synovial Sarcoma

In a phase I clinical study involving patients with advanced synovial sarcoma, RNA-sequencing of tumor biopsies revealed that extensive BRD9 degradation corresponded to the downregulation of cancer cell proliferation gene sets.^{[1][2][3]} Gene Set Enrichment Analysis (GSEA) of both preclinical SYO-1 xenograft models and patient biopsies treated with **FHD-609** consistently showed a negative enrichment for gene sets associated with oncogenic growth and proliferation.

Table 1: Top Downregulated Gene Sets in SYO-1 Xenografts and Patient Biopsies Treated with **FHD-609**

Gene Set Category	Top Downregulated Gene Sets (Preclinical)	Top Downregulated Gene Sets (Patient Biopsies)
Hallmarks of Cancer	HALLMARK_E2F_TARGETS	HALLMARK_MYC_TARGETS_V1
HALLMARK_G2M_CHECKPOINT	HALLMARK_E2F_TARGETS	
HALLMARK_MYC_TARGETS_V1	HALLMARK_G2M_CHECKPOINT	
HALLMARK_MITOTIC_SPINDLE	HALLMARK_DNA_REPAIR	
KEGG Pathways	KEGG_CELL_CYCLE	KEGG_CELL_CYCLE
KEGG_DNA_REPLICATION	KEGG_P53_SIGNALING_PATHWAY	
Reactome Pathways	REACTOME_CELL_CYCLE_MITOTIC	REACTOME_CELL_CYCLE
REACTOME_DNA_REPLICATION	REACTOME_DNA_REPLICATION	

Source: Adapted from Foghorn Therapeutics presentation data.

Gene Expression Changes in Acute Myeloid Leukemia (AML)

In preclinical models of AML, **FHD-609** demonstrated potent anti-proliferative effects in a subset of cell lines.^[4] Mechanistic studies using RNA-seq, ATAC-seq, and ChIP-seq revealed significant changes in the chromatin landscape in **FHD-609**-sensitive AML cells.^[4] A key finding was the identification of high expression of the transcription factor Interferon Regulatory Factor 8 (IRF8) as a predictor of sensitivity to **FHD-609**.^{[4][5]}

Treatment with **FHD-609** in sensitive AML cell lines led to the downregulation of a subset of MLL fusion target genes and a loss of chromatin accessibility at IRF8-related genomic regions.^{[4][5]}

Table 2: Downregulation of MLL Fusion Target Genes in AML Cell Lines Treated with **FHD-609**

Gene	Fold Change (log2) vs. Control
MEIS1	-1.5
HOXA9	-1.2
PBX3	-1.0
FLT3	-0.8

Note: The data presented is illustrative based on heatmap representations from preclinical studies. Actual fold changes may vary.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this document.

RNA-Sequencing (RNA-seq) of Patient Tumor Biopsies

- **Sample Collection and Preparation:** Formalin-fixed, paraffin-embedded (FFPE) tumor biopsies were obtained from patients at screening and during on-treatment visits in the phase I clinical trial (NCT04965753).^{[1][6]} Total RNA was extracted from the FFPE samples.
- **Library Preparation and Sequencing:** RNA-seq libraries were prepared and sequenced.
- **Data Analysis:** Raw sequencing data were processed, and differential gene expression analysis was performed using DESeq2.^[1] Gene set enrichment analysis (GSEA) was conducted using the Molecular Signatures Database (MSigDB) to identify enriched hallmark, KEGG, and Reactome gene sets.^[1]

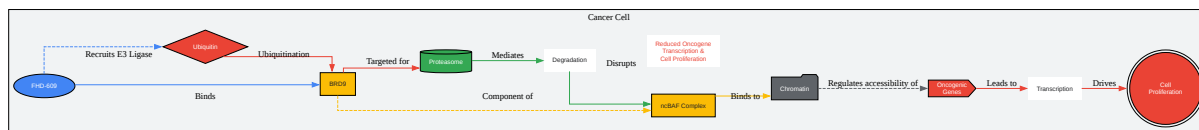
RNA-Sequencing (RNA-seq), ATAC-seq, and ChIP-seq in AML Cell Lines

- **Cell Culture and Treatment:** AML cell lines were cultured under standard conditions and treated with **FHD-609** or vehicle control for specified durations.

- RNA-Sequencing: Total RNA was extracted, and libraries were prepared for sequencing to analyze differential gene expression.
- ATAC-Sequencing (Assay for Transposase-Accessible Chromatin using sequencing): This technique was used to assess changes in chromatin accessibility following **FHD-609** treatment. The protocol involves cell lysis, transposition with Tn5 transposase, and subsequent sequencing of the accessible DNA fragments.
- ChIP-Sequencing (Chromatin Immunoprecipitation followed by sequencing): ChIP-seq was performed to map the genome-wide localization of BRD9 and other relevant proteins. The general protocol includes:
 - Cross-linking of proteins to DNA with formaldehyde.
 - Sonication to shear the chromatin.
 - Immunoprecipitation of the protein of interest using a specific antibody.
 - Reversal of cross-links and purification of the associated DNA.
 - Sequencing of the purified DNA fragments.

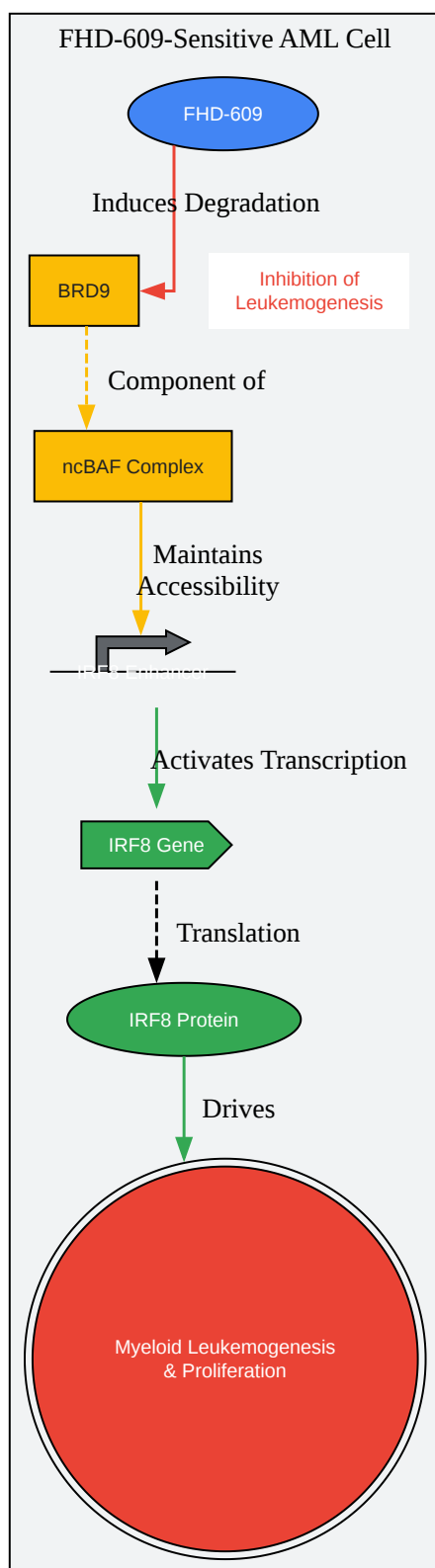
Signaling Pathways and Mechanistic Models

The following diagrams illustrate the proposed mechanism of action of **FHD-609** and its impact on downstream signaling.



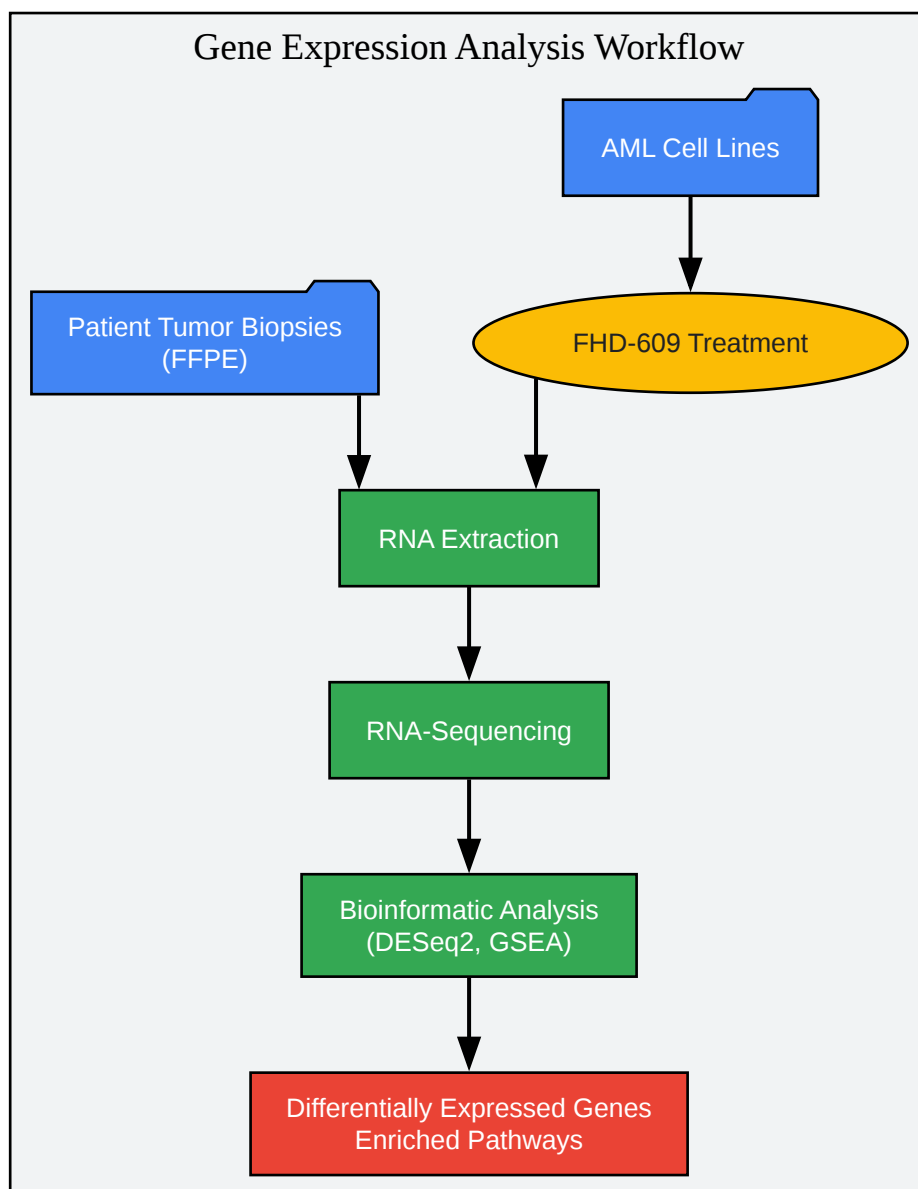
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FHD-609 Mechanism of Action



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FHD-609 Impact on IRF8 Signaling in AML



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Experimental Workflow for Gene Expression Analysis

Conclusion

FHD-609 effectively degrades BRD9, leading to significant and selective changes in the downstream gene expression profiles of cancer cells dependent on this protein. The downregulation of key oncogenic pathways, as evidenced by RNA-sequencing and other genomic analyses, provides a strong rationale for the therapeutic potential of **FHD-609** in synovial sarcoma and specific AML subtypes. The identification of IRF8 as a potential

biomarker for sensitivity in AML further underscores the precision of this targeted approach. The experimental protocols and data presented herein offer a comprehensive resource for researchers and clinicians working to advance our understanding and application of BRD9 degraders in oncology. Further investigation into the full spectrum of **FHD-609**'s impact on the transcriptome will continue to illuminate its therapeutic utility.

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